An In-Depth Technical Guide to Sulfanilic Acid-d4: Synthesis, Characterization, and Application
An In-Depth Technical Guide to Sulfanilic Acid-d4: Synthesis, Characterization, and Application
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Deuterium in Modern Analytical Sciences
In the landscape of pharmaceutical and analytical research, stable isotope-labeled compounds are indispensable tools. The substitution of hydrogen with its heavier, stable isotope, deuterium (²H or D), imparts a mass shift without significantly altering the chemical properties of a molecule. This unique characteristic is leveraged in a multitude of applications, from mechanistic studies to, most prominently, serving as ideal internal standards in quantitative mass spectrometry.[1] Deuterated standards co-elute with the analyte of interest and exhibit similar ionization efficiencies, allowing for the correction of matrix effects and variations during sample preparation and analysis, thereby ensuring the accuracy and precision of analytical data.[2][3]
This guide provides a comprehensive overview of Sulfanilic Acid-d4 (4-aminobenzene-2,3,5,6-d4-sulfonic acid), a deuterated analog of sulfanilic acid. We will delve into its chemical structure and properties, provide a detailed, field-proven methodology for its synthesis and characterization, and explore its primary application as an internal standard in demanding analytical workflows.
Part 1: Physicochemical Properties and Structure of Sulfanilic Acid-d4
Sulfanilic Acid-d4 is the isotopologue of sulfanilic acid where the four hydrogen atoms on the aromatic ring have been replaced by deuterium atoms. This substitution is key to its utility in mass spectrometry-based applications.
Chemical Structure
The chemical structure of Sulfanilic Acid-d4 is characterized by a benzene ring substituted with an amino group (-NH₂) and a sulfonic acid group (-SO₃H) at the para positions. The key feature is the presence of deuterium atoms at the 2, 3, 5, and 6 positions of the aromatic ring.
DOT Script for Chemical Structure of Sulfanilic Acid-d4
Caption: Chemical structure of Sulfanilic Acid-d4.
Physicochemical Data
A summary of the key physicochemical properties of Sulfanilic Acid-d4 is presented in the table below for easy reference.
| Property | Value | Source(s) |
| IUPAC Name | 4-amino-2,3,5,6-tetradeuteriobenzenesulfonic acid | [4] |
| Synonyms | 4-aminobenzene-2,3,5,6-d4-sulfonic acid, (Aniline-d4)-4-sulfonic acid | [5] |
| CAS Number | 1235219-21-2 | [4][5] |
| Molecular Formula | C₆H₃D₄NO₃S | [4] |
| Molecular Weight | 177.21 g/mol | [4][5] |
| Appearance | Off-white to pale beige solid | [4][5] |
| Isotopic Purity | Typically ≥98 atom % D | - |
Part 2: Synthesis and Quality Control of Sulfanilic Acid-d4
The synthesis of Sulfanilic Acid-d4 is a two-step process that involves the deuteration of a suitable aniline precursor followed by sulfonation. The expertise in this synthesis lies in achieving high isotopic incorporation in the first step and ensuring regioselective sulfonation in the second.
Step 1: Synthesis of Aniline-2,3,4,5,6-d5 (Deuterated Precursor)
A common and effective method for the deuteration of the aromatic ring of aniline is through acid-catalyzed hydrogen-deuterium (H/D) exchange.
DOT Script for Synthesis Workflow
Caption: Synthetic workflow for Sulfanilic Acid-d4.
Experimental Protocol: Deuteration of Aniline
-
Materials: Aniline, Deuterated Trifluoroacetic Acid (CF₃COOD), Deuterium Oxide (D₂O).
-
Procedure:
-
In a sealed reaction vessel, dissolve aniline in deuterated trifluoroacetic acid.
-
Add a catalytic amount of deuterium oxide.
-
Heat the mixture at 110°C for 16-24 hours. The acidic conditions and elevated temperature facilitate the electrophilic aromatic substitution of protons with deuterons from the solvent.
-
After cooling, carefully neutralize the reaction mixture with a base (e.g., NaOD in D₂O) to quench the acid.
-
Extract the deuterated aniline with a suitable organic solvent (e.g., diethyl ether-d10).
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to yield Aniline-2,3,4,5,6-d5.
-
Step 2: Sulfonation of Aniline-2,3,4,5,6-d5
The sulfonation of the deuterated aniline precursor is achieved through a classic electrophilic aromatic substitution reaction using concentrated sulfuric acid.
Experimental Protocol: Sulfonation
-
Materials: Aniline-2,3,4,5,6-d5, Concentrated Sulfuric Acid (H₂SO₄).
-
Procedure:
-
Carefully add the synthesized Aniline-2,3,4,5,6-d5 to an excess of concentrated sulfuric acid in a flask, ensuring the mixture is kept cool in an ice bath during the addition. Aniline hydrogen sulfate is formed in this initial exothermic reaction.[6]
-
Heat the mixture in an oil bath at 180-190°C for 1-2 hours.[6] This high temperature promotes the rearrangement to the thermodynamically stable para-substituted product, Sulfanilic Acid-d4.
-
Allow the reaction mixture to cool to room temperature and then carefully pour it into cold water with continuous stirring.
-
The crude Sulfanilic Acid-d4 will precipitate out of the solution.
-
Collect the solid product by filtration and wash with cold water.
-
Recrystallize the crude product from hot water to obtain purified Sulfanilic Acid-d4.[7]
-
Quality Control and Characterization
The identity, purity, and isotopic enrichment of the synthesized Sulfanilic Acid-d4 must be rigorously confirmed.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: In a suitable deuterated solvent (e.g., D₂O or DMSO-d₆), the ¹H NMR spectrum should show a significant reduction or absence of signals in the aromatic region compared to the spectrum of unlabeled sulfanilic acid, confirming the high level of deuteration on the aromatic ring.[8][9] The protons of the amino group may be visible, depending on the solvent and pH.
-
¹³C NMR: The ¹³C NMR spectrum will show signals for the carbon atoms of the aromatic ring. The signals for the deuterated carbons will appear as multiplets due to C-D coupling.[10]
-
²H NMR: This is a direct method to confirm the presence and location of deuterium atoms. The ²H NMR spectrum is expected to show a signal in the aromatic region, providing definitive proof of isotopic labeling on the ring.[4]
2. Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition and assessing the isotopic purity. The mass spectrum will show a molecular ion peak corresponding to the mass of Sulfanilic Acid-d4 (C₆H₃D₄NO₃S), which is approximately 4 Da higher than that of the unlabeled compound.[11][12] The relative intensities of the isotopic peaks can be used to quantify the isotopic enrichment.
Part 3: Application of Sulfanilic Acid-d4 as an Internal Standard in LC-MS/MS Analysis
The primary and most critical application of Sulfanilic Acid-d4 is as an internal standard for the accurate quantification of sulfanilic acid in various matrices, such as environmental and biological samples, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
DOT Script for Analytical Workflow
Caption: Analytical workflow using Sulfanilic Acid-d4 as an internal standard.
Experimental Protocol: Quantification of Sulfanilic Acid using Sulfanilic Acid-d4 as an Internal Standard
-
Preparation of Standards and Samples:
-
Prepare a stock solution of Sulfanilic Acid-d4 at a known concentration in a suitable solvent (e.g., methanol/water).
-
Prepare a series of calibration standards by spiking blank matrix with known concentrations of unlabeled sulfanilic acid and a constant concentration of the Sulfanilic Acid-d4 internal standard solution.
-
Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
-
For unknown samples, add the same constant amount of the Sulfanilic Acid-d4 internal standard solution.
-
-
Sample Extraction:
-
Perform a suitable extraction procedure, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to isolate the analyte and internal standard from the matrix. The choice of extraction method will depend on the sample matrix and the desired level of cleanup.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, often with a modifier like formic acid to improve peak shape and ionization.[13]
-
Flow Rate: Typical analytical flow rates (e.g., 0.2-0.5 mL/min).
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS):
-
Ionization: Electrospray ionization (ESI) in negative or positive mode.[13]
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for both sulfanilic acid and Sulfanilic Acid-d4. For example, in negative ion mode, a possible transition for sulfanilic acid could be m/z 172.0 → 80.0 ([M-H]⁻ → [SO₃]⁻), and for Sulfanilic Acid-d4, it would be m/z 176.0 → 80.0.[13]
-
-
-
Data Analysis and Quantification:
-
Integrate the peak areas for the selected MRM transitions of both the analyte and the internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area for each sample and standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of sulfanilic acid in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Conclusion
Sulfanilic Acid-d4 is a vital tool for researchers and scientists in fields requiring the precise quantification of sulfanilic acid. Its synthesis, while requiring careful control of deuteration and sulfonation conditions, is achievable through established organic chemistry principles. Rigorous characterization by NMR and mass spectrometry is essential to ensure its quality and suitability as an internal standard. When employed correctly in LC-MS/MS workflows, Sulfanilic Acid-d4 enables the acquisition of highly accurate and reliable quantitative data, which is fundamental to advancing research and development in the pharmaceutical and environmental sciences.
References
- MDPI. (2018). A Facile Synthesis Procedure for Sulfonated Aniline Oligomers with Distinct Microstructures. Polymers, 10(9), 1007.
-
SpectraBase. (n.d.). Sulfanilic acid, 2-[4,6-bis(diethylamino)-S-triazin-2-yl]hydrazide - Optional[13C NMR]. Retrieved from [Link]
-
Gyan Sanchay. (n.d.). 06 TO SYNTHESIS SULPHANILIC ACID FROM ANILNE (SULPHONATION REACTION). Retrieved from [Link]
-
PubChem. (n.d.). Sulfanilic acid. Retrieved from [Link]
- National Center for Biotechnology Information. (2024). Rearrangement of Arylsulfamates and Sulfates to Para-Sulfonyl Anilines and Phenols. Molecules, 29(7), 1458.
-
ChemistryViews. (2017, November 17). Mild Sulfonylation of Anilines. Retrieved from [Link]
-
Biological Magnetic Resonance Bank. (n.d.). bmse000726: Sulfanilic Acid. Retrieved from [Link]
-
mzCloud. (n.d.). Sulfanilic acid. Retrieved from [Link]
-
YouTube. (2024, May 27). Step-by-Step Sulfonation of Aniline to Sulphanilic Acid | Detailed Organic Chemistry Tutorial. Retrieved from [Link]
-
Scribd. (n.d.). Sulfonation of Aniline (1943). Retrieved from [Link]
- Royal Society of Chemistry. (2017). Direct sulfonylation of anilines mediated by visible light. Chemical Science, 8(12), 8036–8040.
-
ResearchGate. (n.d.). Mass spectra of the reaction between aniline and sulfanilic acid, in negative (ESI L) and positive ionization mode (ESI D)[13]. Retrieved from [Link]
-
NFDI4Chem. (n.d.). Sulfanilic acid; LC-ESI-QTOF; MS2; CE: 22.8 eV; R=30000-60000; [M+H]+. Retrieved from [Link]
-
MDPI. (n.d.). Ohmic Heating-Assisted Regioselective Sulfonation of Aniline: Synthesis of Sulfanilic Acid - Supporting Information. Retrieved from [Link]
-
NIST. (n.d.). Benzenesulfonic acid, 4-amino-. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, experimental) (HMDB0000254). Retrieved from [Link]
- International Journal of Pharmaceutical and Clinical Research. (2016). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. 8(11), 1523-1528.
-
The Royal Society of Chemistry. (n.d.). 1H NMR (D2O, 500 MHz, δ/ppm relative to TMS): 2.62 (s, 9H, -CH3), 2.88 (t, 2H, -CH2-N+), 3.42 (t, 2H, -CH2-OH), 3.91 (m, 2H, -O-CH2-), 3.99 (m, 1H, -CH-OH), 4.49 (d, 1H, -CH-COO-), 5.10 (d, 1H, -CH-OH). Retrieved from [Link]
-
ResolveMass Laboratories. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]
-
Ataman Kimya. (n.d.). 4-AMINOBENZENESULFONIC ACID. Retrieved from [Link]
- Google Patents. (n.d.). CN103613520A - Preparation method for 4-aminobenzenesulfonic acid.
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0003012). Retrieved from [Link]
- Google Patents. (n.d.). US5189206A - Process for the preparation of aminobenzenesulfonic acids.
- Journal of Chromatography B. (2014). Simultaneous determination of edaravone and taurine in rat biological samples by LC-MS/MS and its application to their excretion and metabolism interaction study. 967, 145-152.
-
YouTube. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Sulfanilic Acid-d4. Retrieved from [Link]
- National Center for Biotechnology Information. (2017). Direct sulfonylation of anilines mediated by visible light. Chemical Science, 8(12), 8036–8040.
-
ResearchGate. (n.d.). Selected approaches for the deuteration of aniline substrates (for respective references see text). Retrieved from [Link]
-
ResearchGate. (n.d.). Proposed synthetic route for the synthesis of p-aminobenzenesulfonamide substituted quinazolin-4(3H)-one 8a–8j. Retrieved from [Link]
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. texilajournal.com [texilajournal.com]
- 4. benchchem.com [benchchem.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 7. CN103613520A - Preparation method for 4-aminobenzenesulfonic acid - Google Patents [patents.google.com]
- 8. bmse000726 Sulfanilic Acid at BMRB [bmrb.io]
- 9. rsc.org [rsc.org]
- 10. Sulfanilic acid(121-57-3) 13C NMR [m.chemicalbook.com]
- 11. Sulfanilic acid | C6H7NO3S | CID 8479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Benzenesulfonic acid, 4-amino- [webbook.nist.gov]
- 13. xzmvc.net.cn [xzmvc.net.cn]
